Aldh3A1-IN-1
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Overview
Description
ALDH3A1-IN-1 is a potent inhibitor of aldehyde dehydrogenase 3 family member A1 (ALDH3A1), an enzyme involved in the oxidation of aldehydes to carboxylic acids. This compound has shown significant potential in various scientific research applications, particularly in cancer research, due to its ability to inhibit ALDH3A1 activity effectively .
Preparation Methods
The synthesis of ALDH3A1-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing advanced purification techniques to produce this compound on a larger scale .
Chemical Reactions Analysis
ALDH3A1-IN-1 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .
Scientific Research Applications
ALDH3A1-IN-1 has been extensively studied for its applications in scientific research. In chemistry, it is used to study the inhibition of aldehyde dehydrogenase enzymes and their role in various metabolic pathways. In biology, this compound is utilized to investigate the enzyme’s function in cellular processes, including detoxification and oxidative stress response. In medicine, this compound has shown promise in cancer research, particularly in targeting cancer stem cells and enhancing the efficacy of chemotherapeutic agents.
Mechanism of Action
The mechanism of action of ALDH3A1-IN-1 involves the inhibition of the ALDH3A1 enzyme. This enzyme is responsible for the oxidation of medium-chain aldehydes to their corresponding carboxylic acids. By inhibiting ALDH3A1, this compound disrupts this metabolic pathway, leading to the accumulation of aldehydes and subsequent cellular effects. The molecular targets and pathways involved include the enzyme’s active site, where this compound binds and prevents its catalytic activity .
Comparison with Similar Compounds
ALDH3A1-IN-1 is unique compared to other similar compounds due to its high potency and selectivity for ALDH3A1. Similar compounds include inhibitors of other aldehyde dehydrogenase family members, such as ALDH1A1 and ALDH2. For instance, benzyloxybenzaldehyde derivatives have been identified as selective inhibitors for ALDH1A3, while substituted indole-2,3-diones have shown differential inhibition of ALDH1A1, ALDH2, and ALDH3A1. These compounds differ in their chemical structures, binding affinities, and specificities for different ALDH isoenzymes .
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(dipropylamino)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C13H18N2O3/c1-3-7-14(8-4-2)12-6-5-11(10-16)9-13(12)15(17)18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
KXSYGLGCBFMYGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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